Physicochemical Property Differentiation: pKa Comparison with Parent Isonicotinic Acid
The predicted acid dissociation constant (pKa) of 2-(Isobutylamino)isonicotinic acid (2.10 ± 0.10) represents a measurable physicochemical deviation from its parent compound, isonicotinic acid (pKa = 1.86) . This difference in ionization state under physiological pH conditions can influence solubility, permeability, and potential off-target interactions. For procurement, this confirms that the compound is a distinct chemical entity with different fundamental properties, not merely a structural variant.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.10 ± 0.10 (Predicted) |
| Comparator Or Baseline | Isonicotinic acid, pKa = 1.86 |
| Quantified Difference | Difference of +0.24 pKa units |
| Conditions | Predicted values based on chemical structure |
Why This Matters
This confirms a fundamental difference in ionization behavior, a key parameter for solubility and permeability, which justifies its selection over the parent compound for specific research applications.
